molecular formula C8H11NO2 B052570 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one CAS No. 117525-33-4

1-(3,5-Dimethylisoxazol-4-yl)propan-1-one

Cat. No. B052570
CAS RN: 117525-33-4
M. Wt: 153.18 g/mol
InChI Key: UUPDJIYWNRTQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylisoxazol-4-yl)propan-1-one, also known as DMI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMI belongs to the class of isoxazolines, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and other physiological processes. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as improve cognitive function and memory. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, this compound can be difficult to synthesize in large quantities, which may limit its availability for research. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

Future research on 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one could focus on its potential applications in the treatment of neurological and inflammatory diseases. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Further research could also explore the synthesis of this compound derivatives with improved biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one can be achieved through several methods, including the reaction of 3,5-dimethylisoxazole with propionyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,5-dimethylisoxazole with acetyl chloride in the presence of a base such as sodium hydroxide. The yield of this compound using these methods can range from 50% to 80%.

Scientific Research Applications

1-(3,5-Dimethylisoxazol-4-yl)propan-1-one has been found to exhibit a variety of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDJIYWNRTQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(ON=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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